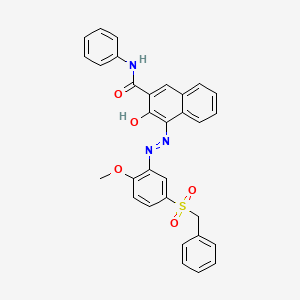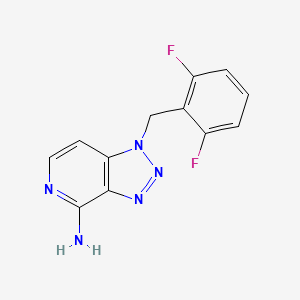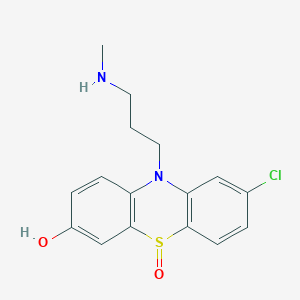
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- typically involves multiple steps, including the formation of the naphthalene core, introduction of the carboxamide group, and the azo coupling reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- involves its interaction with specific molecular targets and pathways. The azo linkage and functional groups contribute to its reactivity and ability to form complexes with various biomolecules. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-(phenylamino)carbonyl)phenyl)azo-
- 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-nitrophenyl)diazenyl)-N-(3-nitrophenyl)-
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylmethyl)sulfonyl)phenyl)azo)-N-phenyl- exhibits unique properties due to the presence of the phenylmethylsulfonyl group.
Propriétés
| 57301-22-1 | |
Formule moléculaire |
C31H25N3O5S |
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
4-[(5-benzylsulfonyl-2-methoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C31H25N3O5S/c1-39-28-17-16-24(40(37,38)20-21-10-4-2-5-11-21)19-27(28)33-34-29-25-15-9-8-12-22(25)18-26(30(29)35)31(36)32-23-13-6-3-7-14-23/h2-19,35H,20H2,1H3,(H,32,36) |
Clé InChI |
TYKQBZSGHJRQAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






